Methyl 2-(4-isopropoxybenzamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(4-isopropoxybenzamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound features a thiophene ring substituted with a methyl ester group at the 3-position and a 4-isopropoxybenzamido group at the 2-position, making it a unique and potentially valuable molecule for various applications.
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects and have been the focus of many scientists as potential biologically active compounds . .
Mode of Action
The mode of action of thiophene derivatives can vary widely depending on their specific structure and the biological system they interact with
Biochemical Analysis
Biochemical Properties
Thiophene derivatives, including Methyl 2-(4-isopropoxybenzamido)thiophene-3-carboxylate, have been reported to possess a wide range of therapeutic properties . They interact with various enzymes, proteins, and other biomolecules, contributing to their biological and physiological functions
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well-studied. Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Thiophene derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-isopropoxybenzamido)thiophene-3-carboxylate can be achieved through a multi-step process involving the following key steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Benzamido Group: The 4-isopropoxybenzamido group can be introduced through an amide coupling reaction between 4-isopropoxybenzoic acid and the thiophene derivative.
Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position of the thiophene ring to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-isopropoxybenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as nitric acid, bromine, or sulfuric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It can serve as a corrosion inhibitor or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
Methyl 2-(4-isopropoxybenzamido)thiophene-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other thiophene derivatives . Its combination of a methyl ester group and a 4-isopropoxybenzamido group makes it a versatile scaffold for further functionalization and optimization in various applications .
Properties
IUPAC Name |
methyl 2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10(2)21-12-6-4-11(5-7-12)14(18)17-15-13(8-9-22-15)16(19)20-3/h4-10H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOFVFCICVAANU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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